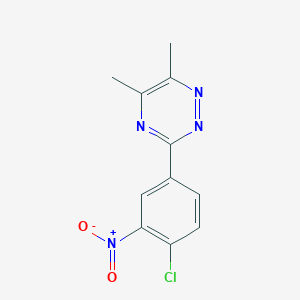
3-(4-Chloro-3-nitrophenyl)-5,6-dimethyl-1,2,4-triazine
Cat. No. B8658639
M. Wt: 264.67 g/mol
InChI Key: XDKYVAZDFQNGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138414B2
Procedure details


This compound was obtained by reducing 3-(4-chloro-3-nitrophenyl)-5,6-dimethyl-[1,2,4]triazine with tin chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:4][C:3]=1[N+:16]([O-])=O.[Sn](Cl)(Cl)(Cl)Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:4][C:3]=1[NH2:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C=1N=NC(=C(N1)C)C)[N+](=O)[O-]
|
Step Two
|
Name
|
tin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C=C1)C=1N=NC(=C(N1)C)C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
